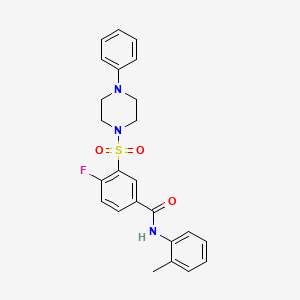

4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3S/c1-18-7-5-6-10-22(18)26-24(29)19-11-12-21(25)23(17-19)32(30,31)28-15-13-27(14-16-28)20-8-3-2-4-9-20/h2-12,17H,13-16H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUENXGHAJFOZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is a complex organic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structural arrangement characterized by:

- A fluorine atom at the 4-position.

- A phenylpiperazine moiety, which is known for its interaction with various neurotransmitter receptors.

- A sulfonamide group that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Receptor Binding : The phenylpiperazine component allows for modulation of neurotransmitter systems, particularly serotonin and dopamine receptors.

- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : It may influence mood and behavior through interactions with neurotransmitter receptors.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound demonstrated significant growth inhibition with IC50 values in the micromolar range, indicating its potential as an anticancer agent.

- Neuropharmacological Research : Another study focused on the compound's ability to modulate serotonin receptors. In vitro assays showed that it could enhance serotonin signaling, suggesting possible applications in treating mood disorders.

Scientific Research Applications

Antidepressant Effects

Research indicates that compounds containing piperazine moieties can exhibit antidepressant-like effects. The structural similarity of 4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that modifications in the piperazine structure can influence serotonin receptor binding, which is crucial for antidepressant activity .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The sulfonamide group is believed to play a role in its mechanism of action by interfering with cellular signaling pathways involved in tumor growth .

Neuroprotective Effects

Given the implications of piperazine derivatives in neuropharmacology, there is a growing interest in exploring the neuroprotective effects of this compound. Preliminary studies suggest that it may protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Study: Antidepressant Activity

A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited significant antidepressant activity in rodent models. Behavioral tests indicated reduced depressive symptoms following administration, correlating with increased serotonin levels in the brain .

Case Study: Cancer Cell Line Inhibition

In vitro studies conducted on human cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cancer cell survival .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Variations

Key Compounds for Comparison :

4-Fluoro-3-((4-hydroxypiperidin-1-yl)sulfonyl)-N-(3,4,5-trifluorophenyl)benzamide ():

- Differences : Replaces phenylpiperazine with a hydroxypiperidine group and substitutes o-tolyl with 3,4,5-trifluorophenyl.

- Impact : The hydroxypiperidine may improve solubility via hydrogen bonding, while the trifluorophenyl group increases steric bulk and electron-withdrawing effects compared to o-tolyl .

- Differences : Features a thiazole ring and benzoyl group instead of phenylpiperazine and o-tolyl.

- Impact : The thiazole moiety enhances antibacterial activity (common in sulfathiazole derivatives), but reduces CNS permeability due to higher polarity .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Differences: Contains a pyrazolo-pyrimidine chromene system and isopropylamide. Impact: The extended aromatic system (chromen-4-one) and isopropyl group increase molecular weight (589.1 vs. ~450 for the target compound) and may reduce solubility .

Physicochemical Properties

Notes:

Advantages and Limitations

- Advantages of Target Compound :

- Limitations :

- Higher lipophilicity may limit solubility; formulation adjustments (e.g., salt formation) may be required.

- Synthetic complexity compared to simpler acylated sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.